Methyl 2-chloropropionate
Overview
Description
Methyl 2-chloropropionate is an organic compound with the chemical formula CH₃CHClCOOCH₃. It is a colorless liquid that is insoluble in water and has a molecular weight of 122.55 g/mol . This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and fragrances .
Mechanism of Action
Target of Action
Methyl 2-chloropropionate is primarily used as an initiator in the synthesis of polymers . It acts as a catalyst in the atom transfer radical polymerization of compounds such as N,N-dimethylacrylamide, N-isopropylacrylamide, and N-vinylpyrrolidone .
Mode of Action
As an initiator, this compound facilitates the polymerization process by providing a reactive site (the chlorine atom) that can easily form free radicals. These radicals can then react with monomers to start the polymer chain .
Biochemical Pathways
The primary biochemical pathway involved is the atom transfer radical polymerization (ATRP). In this process, this compound, as an initiator, transfers a halogen atom to a transition metal complex, forming a free radical that can react with a monomer to start the polymer chain .
Result of Action
The primary result of this compound’s action is the formation of polymers. These polymers have various applications, including the creation of homopolymers and block copolymers .
Action Environment
The efficacy and stability of this compound as an initiator are influenced by environmental factors such as temperature and the presence of other chemicals. For example, its autoignition temperature is 430 °C, and it has a specific explosive limit in air . Therefore, it should be handled carefully to prevent unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chloropropionate can be synthesized through several methods. One common method involves the reaction of methanol with 2-chloropropionyl chloride in the presence of a base such as pyridine . The reaction is typically carried out at ambient temperature for about one hour .
Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of 2-chloropropionic acid with methanol. This process involves the use of a catalyst, such as sulfuric acid, to facilitate the reaction . The reaction mixture is then distilled to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloropropionate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to replace the chlorine atom with other functional groups.
Hydrolysis: In the presence of a base, it can be hydrolyzed to produce 2-chloropropionic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium hydroxide, and other strong bases are commonly used in substitution reactions.
Catalysts: Pyridine and sulfuric acid are often used as catalysts in various reactions involving this compound.
Major Products:
2-Chloropropionic Acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
Methyl 2-chloropropionate has several applications in scientific research:
Chemistry: It is used as an initiator in the synthesis of acrylamide homopolymers and block copolymers.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is employed in the production of fragrances and agrochemicals.
Comparison with Similar Compounds
Methyl 2-chloropropionate can be compared with other similar compounds such as:
Methyl 2-bromopropionate: Similar in structure but contains a bromine atom instead of chlorine.
Methyl 2-fluoropropionate: Contains a fluorine atom instead of chlorine.
Methyl 2-iodopropionate: Contains an iodine atom instead of chlorine.
Uniqueness: this compound is unique due to its specific reactivity profile and its use as an intermediate in the synthesis of a wide range of chemicals .
Properties
IUPAC Name |
methyl 2-chloropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEJCNOTNLZCHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
Record name | METHYL 2-CHLOROPROPIONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3916 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864786 | |
Record name | Propanoic acid, 2-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl 2-chloropropionate appears as a colorless liquid. Insoluble in water. Irritating and narcotic in high concentrations. Used as a solvent and for making other chemicals and dyes. | |
Record name | METHYL 2-CHLOROPROPIONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3916 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
17639-93-9 | |
Record name | METHYL 2-CHLOROPROPIONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3916 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl 2-chloropropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17639-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloropropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017639939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-chloropropanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70983 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 2-chloro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 2-chloro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-chloropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2-CHLOROPROPANOATE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDN17EXK1J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl 2-chloropropionate?
A1: The molecular formula of this compound is C4H7ClO2, and its molecular weight is 122.55 g/mol.
Q2: Are there spectroscopic techniques used to characterize this compound?
A: Yes, researchers have employed various spectroscopic techniques to analyze this compound. [] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Diffusion Ordered Spectroscopy (DOSY) and Rotating-frame Overhauser Enhancement Spectroscopy (ROESY), has been crucial in determining association constants, host-guest interactions, and conformational analysis. [] Additionally, researchers utilize FTIR and HNMR to analyze the chemical structure of polymers synthesized using this compound as an initiator. []
Q3: How stable is this compound under various conditions?
A: The stability of this compound can vary depending on the conditions. For instance, it can undergo hydrolysis, particularly in the presence of enzymes like lipases. [, ] Studies have explored its stability in different solvents and temperatures, revealing its susceptibility to degradation under certain circumstances.
Q4: What is the role of this compound in Atom Transfer Radical Polymerization (ATRP)?
A: this compound frequently serves as an initiator in ATRP. [, , , , , , , ] This controlled polymerization technique leverages the ability of this compound to generate radicals and initiate the polymerization of various monomers, such as (meth)acrylamides and butadiene.
Q5: Are there alternative initiators to this compound in ATRP?
A: Yes, researchers have investigated alternative initiators for ATRP. Studies demonstrate the effectiveness of alkyl chlorides like chloroform alongside this compound. [] The choice of initiator depends on factors like the desired polymer properties and reaction conditions.
Q6: Can this compound be used in the synthesis of block copolymers?
A: Yes, researchers successfully synthesized block copolymers of N,N-dimethylacrylamide and n-butyl acrylate using this compound as an initiator in ATRP. [] The controlled nature of ATRP allows for sequential monomer addition, enabling the formation of well-defined block copolymers with desired properties.
Q7: Beyond ATRP, are there other applications of this compound in synthesis?
A: this compound plays a role in synthesizing various organic compounds. It acts as a reactant in producing spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, demonstrating antifungal activity against Candida albicans. [] Additionally, it serves as a key component in synthesizing p-methoxyphenylacetone. []
Q8: Does this compound exhibit chirality?
A8: Yes, this compound is a chiral molecule, meaning it exists as two enantiomers – mirror images that are not superimposable. This property makes it valuable in studying enantioselective processes.
Q9: How is this compound used in chiral discrimination studies?
A: this compound acts as a model chiral analyte in investigating the enantioselective properties of various systems, including enzymes and cyclodextrin derivatives. [, , , , , , , , ] Researchers utilize it to assess the ability of these systems to differentiate between its enantiomers.
Q10: What is the significance of using this compound in studying lipase activity?
A: Lipase enzymes exhibit enantioselectivity, meaning they can differentiate between enantiomers of a chiral substrate. this compound serves as a substrate to assess the kinetic and enantioselective behavior of different lipases. [, , ] This helps researchers understand the enzyme's preference for one enantiomer over the other and its potential for chiral resolution applications.
Q11: Has computational chemistry been applied in research involving this compound?
A: Yes, computational methods, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, are employed to understand the interactions of this compound with chiral selectors like cyclodextrins. [, ] These studies provide insights into the mechanisms of chiral recognition and help predict the enantioselectivity of different systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.